Sodium butyrate-1-13C
Overview
Description
Sodium butyrate-1-13C is a labeled compound where the carbon-1 position of the butyrate molecule is replaced with the carbon-13 isotope. This compound is often used in scientific research to trace metabolic pathways and study biochemical processes. Sodium butyrate itself is a short-chain fatty acid that plays a significant role in various biological functions, including gene expression regulation and anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium butyrate-1-13C typically involves the reaction of butyric acid-1-13C with sodium hydroxide. The process can be summarized as follows:
Reactants: Butyric acid-1-13C and sodium hydroxide.
Reaction: The butyric acid-1-13C is added dropwise to an aqueous solution of sodium hydroxide.
Conditions: The reaction is carried out at room temperature with constant stirring until the reaction is complete.
Product Isolation: The resulting this compound is then isolated by evaporating the water and drying the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactants: Large quantities of butyric acid-1-13C and sodium hydroxide.
Reaction Vessels: Industrial reactors with efficient mixing and temperature control.
Purification: The product is purified using techniques such as crystallization or distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Sodium butyrate-1-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form butanol.
Substitution: It can participate in nucleophilic substitution reactions to form esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acid chlorides and alcohols are typical reagents for esterification reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Butanol.
Substitution: Various esters and derivatives depending on the reagents used.
Scientific Research Applications
Sodium butyrate-1-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of butyrate metabolism.
Biology: Investigates the role of butyrate in gene expression and its effects on cellular processes.
Medicine: Studies the therapeutic potential of butyrate in treating diseases such as inflammatory bowel disease and cancer.
Industry: Utilized in the production of labeled compounds for research and development purposes .
Mechanism of Action
Sodium butyrate-1-13C exerts its effects primarily through the inhibition of histone deacetylases (HDACs). This inhibition leads to histone hyperacetylation, which alters chromatin structure and promotes gene expression. The molecular targets include HDAC1, HDAC2, and HDAC3. Additionally, butyrate influences various signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sodium butyrate-1,2-13C2: Another labeled form of sodium butyrate with carbon-13 isotopes at both the carbon-1 and carbon-2 positions.
Sodium butyrate-13C4: Labeled with carbon-13 at all four carbon positions.
Uniqueness
Sodium butyrate-1-13C is unique due to its specific labeling at the carbon-1 position, making it particularly useful for tracing metabolic pathways that involve the initial carbon of the butyrate molecule. This specificity allows for detailed studies of biochemical processes and metabolic flux .
Properties
IUPAC Name |
sodium;(113C)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i4+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBOGIVSZKQAPD-VZHAHHFWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[13C](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635809 | |
Record name | Sodium (1-~13~C)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62601-04-1 | |
Record name | Butanoic acid-1-13C-acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062601041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (1-~13~C)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62601-04-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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